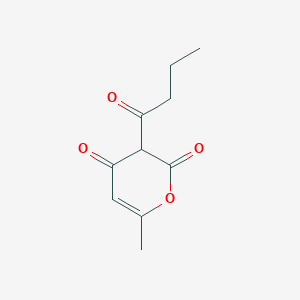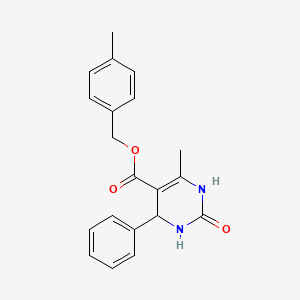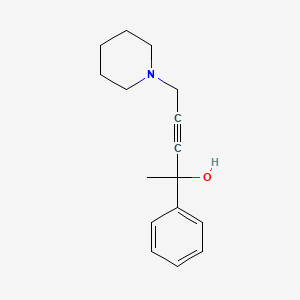
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRD-9424 belongs to the class of pyrrolidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce several biochemical and physiological effects in cancer cells, including the downregulation of oncogenic signaling pathways and the upregulation of tumor suppressor genes. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their eventual death.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent antiproliferative activity against several cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with 2,4-dimethylphenylhydrazine to obtain the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the pyrazoline intermediate, which is subsequently cyclized to form the pyrrolidinecarboxamide derivative.
科学的研究の応用
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound has potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-3-8-17(13(2)9-12)21-19(24)14-10-18(23)22(11-14)16-6-4-15(20)5-7-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGMPUDJQTWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387177 |
Source


|
| Record name | STK026606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6053-12-9 |
Source


|
| Record name | STK026606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)